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For Researchers, Scientists, and Drug Development Professionals

Omesdafexor (formerly MET642) is a potent, orally administered, non-steroidal farnesoid X
receptor (FXR) agonist that has been under investigation for the treatment of inflammatory
bowel disease (IBD) and nonalcoholic steatohepatitis (NASH). As a selective FXR agonist,
Omesdafexor modulates a key nuclear receptor that governs the regulation of bile acid, lipid,
and glucose metabolism, in addition to exerting anti-inflammatory and anti-fibrotic effects.[1][2]
[3][4] This guide provides a comprehensive overview of the publicly available preclinical
pharmacodynamic data for Omesdafexor, details the experimental models relevant to its
study, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action: FXR Agonism

Farnesoid X Receptor (FXR) is a nuclear hormone receptor predominantly expressed in the
liver and intestines.[1] Its natural ligands are bile acids. Upon activation, FXR forms a
heterodimer with the retinoid X receptor (RXR), and this complex binds to FXR response
elements (FXRES) in the promoter regions of target genes, thereby regulating their
transcription.

Key downstream effects of FXR activation include:
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» Bile Acid Homeostasis: Inhibition of bile acid synthesis and promotion of bile acid transport

and detoxification.
 Lipid Metabolism: Reduction of triglyceride levels and regulation of cholesterol metabolism.
e Glucose Metabolism: Improvement of insulin sensitivity and glucose homeostasis.

o Anti-inflammatory and Anti-fibrotic Effects: Suppression of pro-inflammatory signaling

pathways and reduction of fibrosis progression.

Omesdafexor mimics the action of natural ligands to activate FXR and elicit these therapeutic

effects.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b12393163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Downstream Physiological Effects

- 1 Bile Acid Synthesis
lgl ' Bile Acid Transport

1 Triglycerides
Regulation of Cholesterol

FXR Signaling Pathway

FXR-RXR
Heterodimer

Binds to

Omesdafexor
(FXR Agonist)

Binds & Activates

'

FXR Response Element

(DNA)

1 Insulin Sensitivity
1 Gluconeogenesis

Regulates Target Gene
T ion

\

L
[
[
|

1 Pro-inflammatory Cytokines
(e.g., NF-kB inhibition)

L g | Fibrogenesis

Click to download full resolution via product page

Caption: Omesdafexor's Mechanism of Action via FXR Activation.

Pharmacodynamics in an IBD Preclinical Model
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Preclinical studies have demonstrated that Omesdafexor improves key indicators of ulcerative
colitis in a dose-dependent manner using an adoptive T-cell transfer model of colitis. This
model is considered highly relevant to human IBD as it recapitulates the T-cell-driven
immunopathology of the disease. In this model, Omesdafexor was shown to promote intestinal
antimicrobial and barrier function, and inhibit inflammation.

Experimental Protocol: Adoptive T-Cell Transfer Model
of Colitis

While the specific protocol for Omesdafexor has not been publicly disclosed, a general
methodology for this model is well-established.

« |solation of Naive T-Cells: Spleens are harvested from immunocompetent donor mice (e.g.,
C57BL/6). CD4+ T-cells are isolated, and the naive (CD4+CD45RBhigh) population is
sorted.

 Induction of Colitis: The isolated naive T-cells are transferred, typically via intraperitoneal
injection, into immunodeficient recipient mice (e.g., RAG1-/-, RAG2-/-, or SCID mice).

e Disease Development: Over a period of 3 to 8 weeks, the transferred T-cells become
activated by gut antigens, leading to a progressive inflammatory response in the colon that
mimics human IBD.

» Therapeutic Intervention: Omesdafexor or vehicle is administered to the recipient mice,
typically on a daily basis, either prophylactically or after disease establishment.

e Pharmacodynamic Readouts: A variety of endpoints are assessed to determine the efficacy
of the treatment.
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Caption: Experimental Workflow for the Adoptive T-Cell Transfer Model.
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Quantitative Data

Specific quantitative data from preclinical studies of Omesdafexor in the adoptive T-cell

transfer model are not publicly available. However, typical pharmacodynamic endpoints

measured in such studies are presented in the table below.

Parameter

Description

Expected Effect of
Omesdafexor

Clinical Score (DAI)

Disease Activity Index, a
composite score of weight
loss, stool consistency, and

rectal bleeding.

Decrease

Colon Weight/Length Ratio

An indicator of colonic

inflammation and edema.

Decrease

Histological Score

Microscopic evaluation of
inflammation, epithelial
damage, and cellular

infiltration in the colon.

Decrease

Myeloperoxidase (MPO)
Activity

An enzyme marker for
neutrophil infiltration into the

colonic tissue.

Decrease

Pro-inflammatory Cytokines

Measurement of cytokines like
TNF-qa, IFN-y, and IL-6 in colon

tissue or serum.

Decrease

FXR Target Gene Expression

Quantification of FXR target
genes (e.g., FGF15/19, SHP)
in intestinal tissue to confirm

target engagement.

Increase

Pharmacodynamics in NASH Preclinical Models

Omesdafexor has also been evaluated for the treatment of NASH. While specific preclinical

models used for Omesdafexor have not been detailed, a variety of models are commonly

employed to study NASH and liver fibrosis. These include:

© 2025 BenchChem. All rights reserved.

6/10

Tech Support


https://www.benchchem.com/product/b12393163?utm_src=pdf-body
https://www.benchchem.com/product/b12393163?utm_src=pdf-body
https://www.benchchem.com/product/b12393163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Diet-Induced Models: Mice fed a high-fat, high-fructose, and/or high-cholesterol diet to
induce obesity, steatosis, inflammation, and fibrosis.

o Genetically Modified Models: Mice with genetic mutations that predispose them to obesity
and metabolic syndrome, such as ob/ob or db/db mice.

o Chemically-Induced Models: Use of agents like carbon tetrachloride (CCl4) to induce liver
injury and fibrosis.

Quantitative Data from Clinical Trials

Although preclinical data is limited, results from a Phase 1 trial in healthy volunteers and a
Phase 2a trial in NASH patients provide insight into the pharmacodynamics of Omesdafexor.

Table 1: Pharmacodynamic Effects of Omesdafexor in Clinical Trials
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Parameter Study Population Key Findings Reference

Robust, dose-
dependent reduction
C4 (7a-hydroxy-4- in C4 (a biomarker of
Healthy Volunteers o .
cholesten-3-one) FXR activation), with
up to a 95% decrease

observed.

Statistically significant
mean relative
Liver Fat Content ] reduction in liver fat
NASH Patients )
(MRI-PDFF) content with the 3 mg
dose compared to

placebo.

On-target increases in

LDL-C were observed.

No pruritus was
Healthy Volunteers & reported at any dose
NASH Patients level in the Phase 1

LDL-Cholesterol

trial, and low rates
were seen in the

Phase 2a trial.

Summary and Future Directions

Omesdafexor is a potent FXR agonist with demonstrated target engagement and promising
pharmacodynamic activity in both IBD and NASH contexts. While detailed quantitative data
from preclinical animal models remains largely proprietary, the available information from
clinical trials and the known mechanisms of FXR agonism provide a strong rationale for its
therapeutic potential. The adoptive T-cell transfer model of colitis has been a key preclinical
tool for evaluating its efficacy in IBD. Further research and publication of preclinical data will be
crucial for a more complete understanding of Omesdafexor's pharmacodynamic profile and for
optimizing its clinical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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